(4-(tert-Butyl)pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(tert-Butyl)pyridin-2-yl)methanamine is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 4-position and a methanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)pyridin-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-tert-butylpyridine and 2-pyridinecarboxaldehyde.
Condensation Reaction: The 2-pyridinecarboxaldehyde undergoes a condensation reaction with a suitable amine source, such as ammonia or a primary amine, in the presence of a catalyst like magnesium sulfate in methanol. This reaction forms the intermediate imine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Reduction: The compound can be further reduced to form secondary or tertiary amines using strong reducing agents.
Common Reagents and Conditions
Oxidation: Copper catalysts, water, and mild reaction conditions.
Substitution: Various nucleophiles, appropriate solvents, and sometimes a base to facilitate the reaction.
Reduction: Sodium borohydride, lithium aluminum hydride, or other strong reducing agents.
Major Products Formed
Oxidation: Pyridin-2-yl-methanones.
Substitution: Various substituted pyridine derivatives.
Reduction: Secondary or tertiary amines.
Scientific Research Applications
(4-(tert-Butyl)pyridin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of (4-(tert-Butyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
(4-Bromopyridin-2-yl)methanamine: Similar structure but with a bromine atom instead of a tert-butyl group.
(4-tert-Butyl-2-pyridinyl)methanamine dihydrochloride: A salt form of the compound with enhanced solubility.
(4-(tert-Butyl)phenyl)methanamine: A related compound with a phenyl ring instead of a pyridine ring.
Uniqueness
(4-(tert-Butyl)pyridin-2-yl)methanamine is unique due to the presence of both a tert-butyl group and a methanamine group on the pyridine ring. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in medicinal chemistry and catalysis.
Properties
IUPAC Name |
(4-tert-butylpyridin-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,7,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRNBXHJFPAVFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.